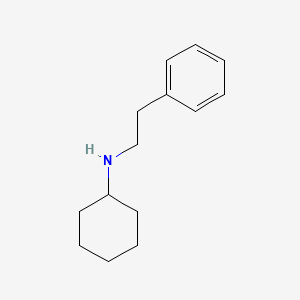

N-(2-phenylethyl)cyclohexanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-phenylethyl)cyclohexanamine” is a chemical compound with the CAS Number: 51827-40-8 . It has a molecular weight of 203.33 and its molecular formula is C14H21N . The IUPAC name for this compound is N-(2-phenylethyl)cyclohexanamine .

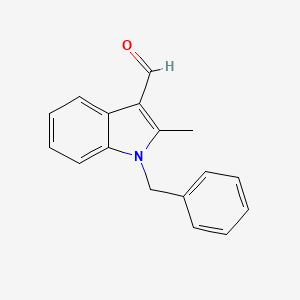

Molecular Structure Analysis

The InChI code for “N-(2-phenylethyl)cyclohexanamine” is 1S/C14H21N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1,3-4,7-8,14-15H,2,5-6,9-12H2 . This indicates the specific arrangement of atoms in the molecule.

Physical And Chemical Properties Analysis

“N-(2-phenylethyl)cyclohexanamine” has a density of 1.0±0.1 g/cm³ . Its boiling point is 315.3±11.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 55.7±3.0 kJ/mol . The flash point is 147.7±14.7 °C . The index of refraction is 1.532 . The molar refractivity is 65.4±0.4 cm³ . The compound has 1 H bond acceptor, 1 H bond donor, and 4 freely rotating bonds .

科学的研究の応用

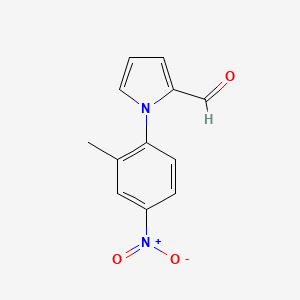

Neuropharmacological Potential

N-(2-phenylethyl)cyclohexanamine: has been recognized for its high neuropharmacological potential due to its favorable physiological properties . These compounds are known to interfere with natural neurotransmission pathways, making them attractive for the treatment of neurodegenerative disorders such as Alzheimer’s disease. In silico studies and in vitro assays have demonstrated their potential in embedding within complex molecular constructs with key drug-like properties, including neuronal regeneration and blocking neurodegeneration .

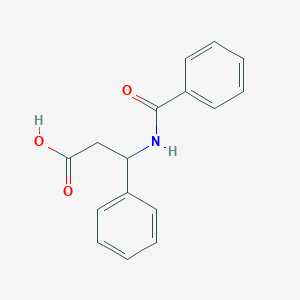

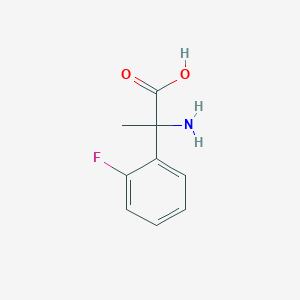

Chiral Synthesis

The compound serves as a building block in the synthesis of chiral tertiary dibenzylamine molecules. The general synthetic pathway involves asymmetric Aza–Michael addition to obtain β-amino esters, followed by carboxylic acid hydrolysis and subsequent Barton descarboxylation. This process is significant for the preparation of a wide range of chiral amines, which are crucial in the development of new pharmaceuticals .

Enzyme Inhibition

N-(2-phenylethyl)cyclohexanamine: derivatives have been identified as important tertiary inhibitors of human AChE/BuChE (Acetylcholinesterase and Butylcholinesterase). These compounds act as pure competitive inhibitors, binding to the central active site (CAS) of the enzyme, which is a promising approach for drugs targeting complex pathologies .

Material Science

In the field of material science, this compound’s structural motifs are explored for their potential in creating new materials with unique properties. Its molecular structure could be utilized in designing materials with specific interactions at the molecular level .

Chemical Synthesis

As a versatile chemical, N-(2-phenylethyl)cyclohexanamine is used in various chemical synthesis processes. Its reactivity and structural features make it suitable for use as an intermediate in the synthesis of more complex organic compounds .

Analytical Chemistry

In analytical chemistry, the compound can be used as a standard or reference material in chromatographic analysis due to its well-defined properties. It aids in the identification and quantification of substances in complex mixtures .

特性

IUPAC Name |

N-(2-phenylethyl)cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1,3-4,7-8,14-15H,2,5-6,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYESTPIIALLAAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394902 |

Source

|

| Record name | N-phenethylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenylethyl)cyclohexanamine | |

CAS RN |

51827-40-8 |

Source

|

| Record name | N-phenethylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1273882.png)

![3-[(1-Phenylethyl)amino]propanoic acid](/img/structure/B1273887.png)

![2-({2-[(4-Chloro-2-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1273896.png)